1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one
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Overview
Description
1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one is a complex organic compound that features a unique combination of pyridine, piperazine, and imidazolidinone moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
The primary target of 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
This compound interacts with its target, the α2-adrenergic receptor, acting as a potent and selective antagonist . This means it binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the receptor’s function .
Biochemical Pathways
The α2-adrenergic receptor is part of the G protein-coupled receptor family. When blocked by this compound, the downstream effects can include an increase in neurotransmitter release, as the normal inhibitory role of the α2-adrenergic receptor on neurotransmitter release is prevented .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific physiological context. Generally, blocking the α2-adrenergic receptor can lead to increased release of neurotransmitters, potentially affecting various neurological and physiological processes .
Biochemical Analysis
Biochemical Properties
The compound 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one interacts with various enzymes and proteins. It is known to act as a potent and selective α2-adrenergic receptor antagonist . This means it binds to α2-adrenergic receptors, blocking the action of natural neurotransmitters and affecting the biochemical reactions that occur as a result .
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It influences cell function by interacting with α2-adrenergic receptors, which play a crucial role in cell signaling pathways . This interaction can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to α2-adrenergic receptors . This binding inhibits the action of natural neurotransmitters, leading to changes in cell signaling pathways, enzyme activity, and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one typically involves the reaction of pyridine derivatives with piperazine and imidazolidinone under controlled conditions. One common method includes the nucleophilic substitution reaction between pyridine and 1,4-dibromobutane in the presence of a base . This is followed by the cyclization of the intermediate product with imidazolidinone under acidic or basic conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and imidazolidinone moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce secondary amines.
Scientific Research Applications
1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
1-(2-Pyridinyl)piperazine: Known for its selective α2-adrenoceptor antagonist activity.
4-(Pyridin-2-yl)piperazine: Used as a building block in medicinal chemistry.
Uniqueness: 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one is unique due to its combined structural features, which confer distinct chemical and biological properties. Its imidazolidinone moiety, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-pyridin-2-ylpiperazine-1-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c19-12-15-5-6-18(12)13(20)17-9-7-16(8-10-17)11-3-1-2-4-14-11/h1-4H,5-10H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYADFHXZJVGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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